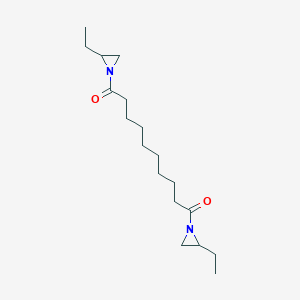
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- is a complex organic compound that features a benzodioxole ring fused with a piperidine and pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with a piperidine derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and bioassays, are conducted to elucidate these interactions and their effects on cellular processes.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.
Piperidine derivatives: Compounds featuring the piperidine ring, often with varying functional groups.
Pyrimidine derivatives: Molecules containing the pyrimidine ring, used in various pharmaceutical applications.
Uniqueness
1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- stands out due to its unique combination of the benzodioxole, piperidine, and pyrimidine moieties. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
76167-77-6 |
|---|---|
分子式 |
C17H20N4O2 |
分子量 |
312.37 g/mol |
IUPAC 名称 |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20N4O2/c1-6-18-17(19-7-1)20-14-4-8-21(9-5-14)11-13-2-3-15-16(10-13)23-12-22-15/h1-3,6-7,10,14H,4-5,8-9,11-12H2,(H,18,19,20) |
InChI 键 |
HSPSMJLOWFXYAL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


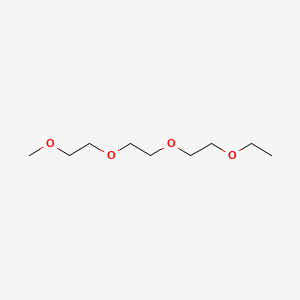
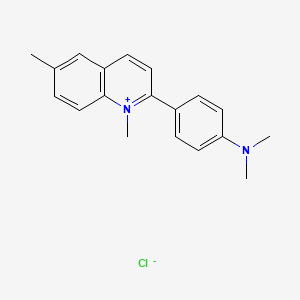
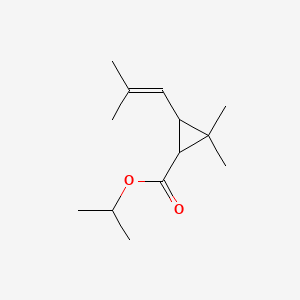
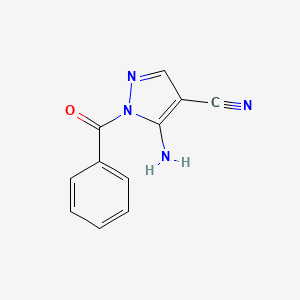
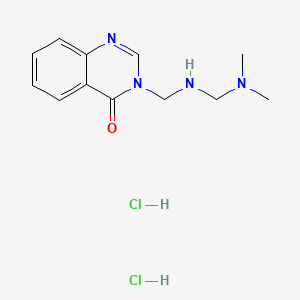
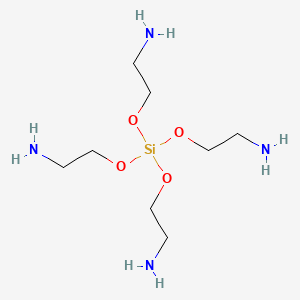

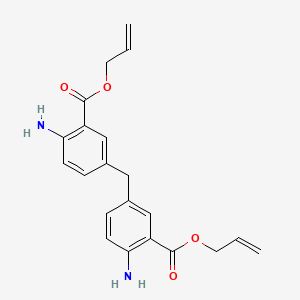

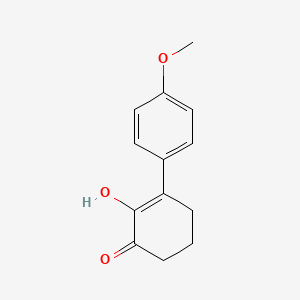
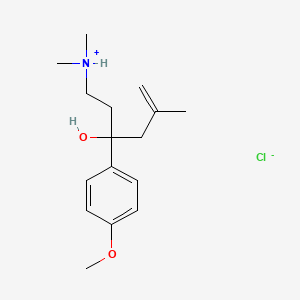

![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
